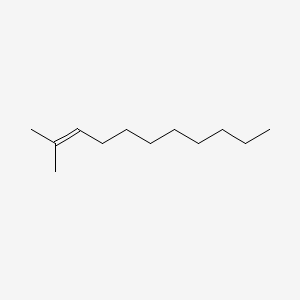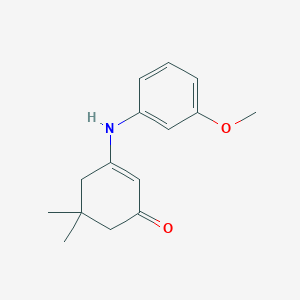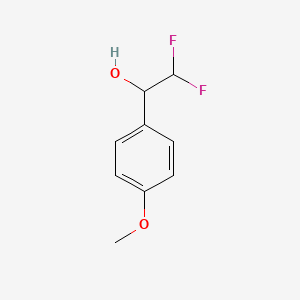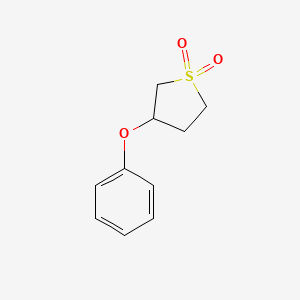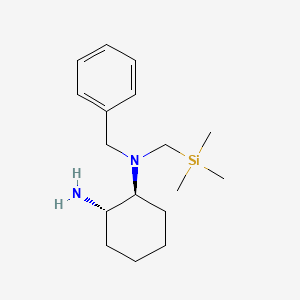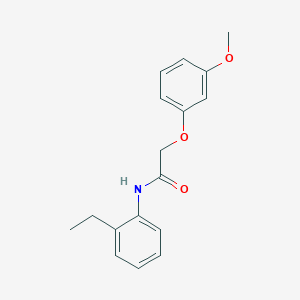
1,4-Diphenyl-2-methyl-1,3-butadiene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound with the molecular formula C17H16. It is a derivative of 1,3-butadiene, where two phenyl groups and one methyl group are attached to the butadiene backbone. This compound is known for its unique structural properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-2-methyl-1,3-butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with trans-cinnamaldehyde in the presence of a base such as sodium hydroxide . Another method involves the dehydrogenation of 1,4-diphenyl-2-butene using butyllithium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1,4-Diphenyl-2-methyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Scientific Research Applications
1,4-Diphenyl-2-methyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-2-methyl-1,3-butadiene involves its interaction with various molecular targets. For example, in cycloaddition reactions, it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to its structure.
Comparison with Similar Compounds
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the methyl group.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: Contains methoxy groups on the phenyl rings.
1,4-Bis(4-acetylphenyl)-1,3-butadiene: Contains acetyl groups on the phenyl rings.
Uniqueness: 1,4-Diphenyl-2-methyl-1,3-butadiene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This methyl group can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its analogs.
Properties
CAS No. |
38023-56-2 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
[(1E,3E)-2-methyl-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C17H16/c1-15(14-17-10-6-3-7-11-17)12-13-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,15-14+ |
InChI Key |
MCXUZXVIQZNGSA-SQIWNDBBSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


